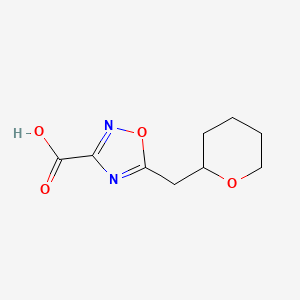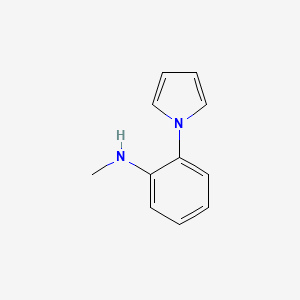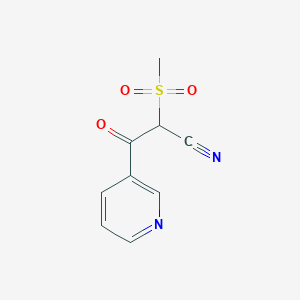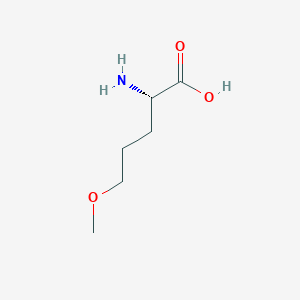![molecular formula C11H13Cl2N B15274943 N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15274943.png)
N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine is an organic compound with the molecular formula C11H13Cl2N It is characterized by the presence of a cyclopropane ring attached to an amine group, with a 2,4-dichlorophenyl group attached to the ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine typically involves the reaction of 2,4-dichlorophenylacetonitrile with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects or its role as a precursor for pharmaceutical compounds.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism by which N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine: The compound itself.
This compound derivatives: Compounds with similar structures but different substituents or functional groups.
Uniqueness
This compound is unique due to its specific combination of a cyclopropane ring and a 2,4-dichlorophenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H13Cl2N |
|---|---|
Poids moléculaire |
230.13 g/mol |
Nom IUPAC |
N-[1-(2,4-dichlorophenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H13Cl2N/c1-7(14-9-3-4-9)10-5-2-8(12)6-11(10)13/h2,5-7,9,14H,3-4H2,1H3 |
Clé InChI |
SLBUMFSHBFKQTG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=C(C=C1)Cl)Cl)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Cyclopropylmethyl)[(5-methylfuran-2-YL)methyl]amine](/img/structure/B15274879.png)

![2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid](/img/structure/B15274893.png)






![6-Methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15274950.png)
![1-[(Dicyclopropylmethyl)amino]propan-2-ol](/img/structure/B15274961.png)

